molecular formula C19H17FN2O2S B2671998 4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-63-3

4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2671998
CAS No.: 325979-63-3
M. Wt: 356.42
InChI Key: PVRCQRCMQXIQBT-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a high-purity small molecule provided for research purposes. This compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have emerged as significant pharmacological tools in neuroscience research, particularly as modulators of Cys-loop receptor (CLR) superfamily of ion channels . These pentameric ligand-gated ion channels, which include receptors for neurotransmitters like serotonin and GABA, are critical targets for understanding nervous system function and developing new therapeutic agents . Structural analogs of this compound have demonstrated potent activity as selective antagonists of the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators that target the transmembrane and/or intracellular domains of the receptor . This state-dependent channel block suggests non-competitive antagonism and provides researchers with valuable tools for probing the physiological functions of this poorly characterized receptor . Furthermore, related fluorinated benzamide compounds have shown significant potential in pain research, demonstrating analgesic and antiallodynic effects in models of neuropathic pain through possible involvement of serotonergic and opioidergic pathways . The presence of both the 4-fluoro benzamide moiety and the 4-propoxy phenyl substitution on the thiazole ring in this molecular architecture may offer unique physicochemical properties that influence receptor binding affinity, selectivity, and metabolic stability. This compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and adhere to all appropriate safety protocols when handling this material.

Properties

IUPAC Name

4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-2-11-24-16-9-5-13(6-10-16)17-12-25-19(21-17)22-18(23)14-3-7-15(20)8-4-14/h3-10,12H,2,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRCQRCMQXIQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-propoxyphenyl isothiocyanate with 2-aminobenzonitrile under specific conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate compound with 4-fluorobenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using potassium fluoride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 4-propoxyphenyl group in the target compound optimizes receptor binding via π-π interactions and hydrophobic effects, outperforming methylphenyl (less lipophilic) and tert-butyl (steric hindrance) analogs .
  • Bulkier substituents (e.g., 2,5-dimethoxyphenyl) may limit blood-brain barrier penetration, restricting neurological applications .

Benzamide Modifications

Compound Name Benzamide Substituent Pharmacological Profile Reference
This compound 4-fluorophenyl mGluR1 antagonist
N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide derivatives (9b) 4-fluorophenyl + triazole Antimicrobial/antifungal
4-[(methylanilino)sulfonyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide Sulfonamide + propoxyphenyl Screening compound (kinase inhibition?)
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-nitrophenyl Plant growth modulation (119% activity)

Key Observations :

  • The 4-fluoro group on the benzamide enhances metabolic stability and electron-withdrawing effects, critical for receptor affinity .
  • Nitrophenyl derivatives (e.g., ) shift activity to non-neurological targets, suggesting scaffold versatility.

Pharmacokinetic and Structural Comparisons

Parameter Target Compound 4-[(methylanilino)sulfonyl] Analog TTFB
Molecular Weight ~397 g/mol ~515 g/mol ~318 g/mol
LogP (Predicted) ~3.8 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~3.5
Oral Bioavailability High (rodent models) Likely low (polar sulfonamide) Unreported
Key Structural Feature Propoxyphenyl + fluorine Sulfonamide + propoxyphenyl tert-butyl + 3-fluoro

Key Observations :

  • The target compound’s balanced lipophilicity (LogP ~3.8) supports both membrane permeability and solubility, unlike the polar sulfonamide analog .
  • tert-butyl groups (e.g., TTFB ) may improve metabolic stability but reduce binding pocket compatibility.

Q & A

Q. What are the common synthetic routes for 4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Cyclocondensation of 4-propoxyphenyl-substituted thioamides with α-halo ketones under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .

Amide Coupling : The thiazole intermediate is coupled with 4-fluorobenzoic acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt in DMF, room temperature, 12 hours) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. What analytical techniques are used to confirm its structural identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, propoxyphenyl signals at δ 1.0–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 411.1) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can researchers optimize reaction yields during large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Inert Atmosphere : Conduct coupling steps under nitrogen to prevent oxidation of thiazole sulfur .
  • Stepwise Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or inline IR spectroscopy (amide C=O stretch at ~1650 cm1^{-1}) .

Q. How should contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion assays to rule out false positives .
  • Dose-Response Curves : Establish EC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to assess specificity .
  • Purity Verification : Re-test compounds after HPLC purification to exclude confounding effects from synthetic byproducts .

Q. What considerations are critical when designing in vitro assays for this compound?

Methodological Answer:

  • Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
  • Stability : Pre-test compound integrity in assay buffers (e.g., PBS pH 7.4, 37°C) via LC-MS over 24 hours .
  • Positive Controls : Include reference inhibitors (e.g., doxorubicin for anticancer assays) to calibrate activity thresholds .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

Methodological Answer:

  • Substituent Modifications :
    • Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance target binding .
    • Vary the propoxy chain length (C3 to C5) to optimize lipophilicity (logP 2.5–3.5) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR) or microbial enzymes .

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